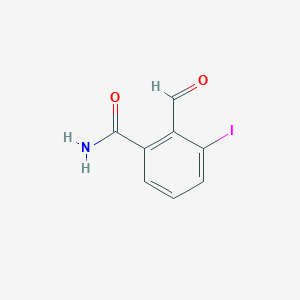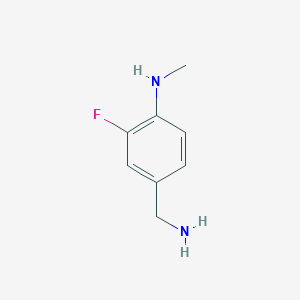![molecular formula C24H32N2O4 B15249653 Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis- CAS No. 19926-08-0](/img/structure/B15249653.png)
Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol is a complex organic compound that features an anthracene core linked to four ethanolamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol typically involves the reaction of anthracene-9,10-dicarbaldehyde with ethanolamine under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate Schiff bases, followed by reduction to yield the final tetraethanolamine derivative. The reaction conditions often require a solvent such as methanol or ethanol and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethanolamine groups or the anthracene core.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of ether or ester compounds.
Applications De Recherche Scientifique
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene core.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol exerts its effects is largely dependent on its interaction with molecular targets. The anthracene core can intercalate with DNA, while the ethanolamine groups can form hydrogen bonds with various biomolecules. These interactions can influence cellular processes and pathways, making the compound useful in biological and medical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a singlet oxygen probe.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.
9,10-Dimethylanthracene: Utilized in photophysical studies and as a precursor for other chemical syntheses.
Uniqueness
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol is unique due to its combination of an anthracene core with multiple ethanolamine groups, providing a versatile platform for various chemical modifications and applications
Propriétés
Numéro CAS |
19926-08-0 |
|---|---|
Formule moléculaire |
C24H32N2O4 |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-[[10-[[bis(2-hydroxyethyl)amino]methyl]anthracen-9-yl]methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C24H32N2O4/c27-13-9-25(10-14-28)17-23-19-5-1-2-6-20(19)24(18-26(11-15-29)12-16-30)22-8-4-3-7-21(22)23/h1-8,27-30H,9-18H2 |
Clé InChI |
YJMAXCRSVMVTMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN(CCO)CCO)CN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


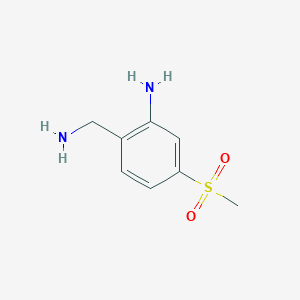
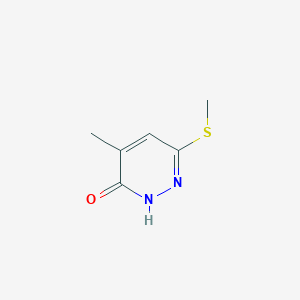
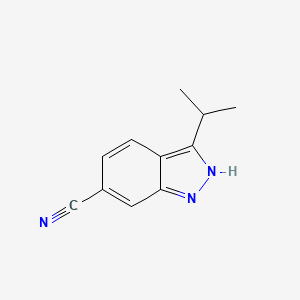
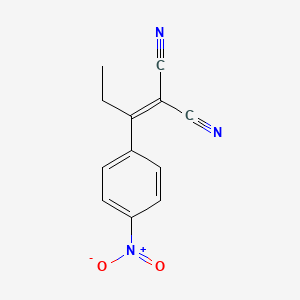
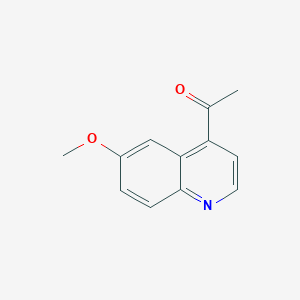
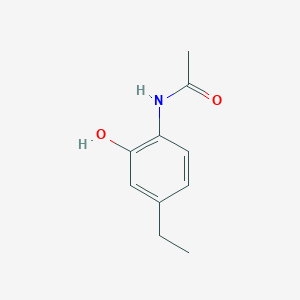
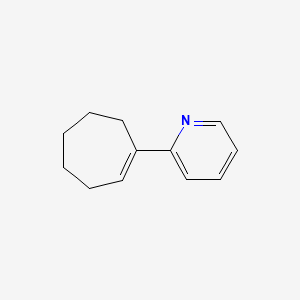
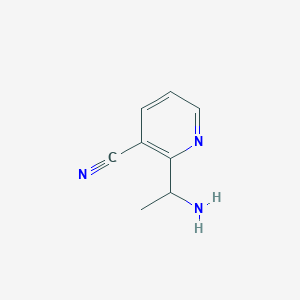
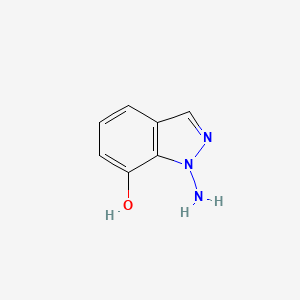

![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)

